Difluoromethanesulphonic acid

Description

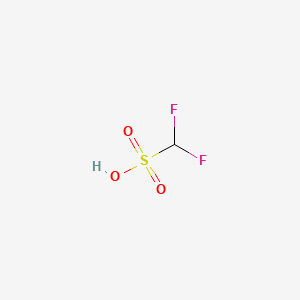

Structure

3D Structure

Properties

IUPAC Name |

difluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDXUTMWWHKMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193830 | |

| Record name | Difluoromethanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-07-3 | |

| Record name | 1,1-Difluoromethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40856-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Difluoromethanesulfonic Acid (DFMSA): Physicochemical Profile and Synthetic Utility in Drug Discovery

The following technical guide details the properties, synthesis, and applications of Difluoromethanesulfonic Acid (DFMSA), structured for researchers and drug development professionals.

Executive Summary

Difluoromethanesulfonic acid (DFMSA,

For the medicinal chemist, DFMSA is not merely a proton source but a gateway to the difluoromethyl group (

Physicochemical Profile & Comparative Analysis

DFMSA bridges the gap between conventional strong acids (like methanesulfonic acid) and extreme superacids (like triflic acid). Its unique advantage lies in the difluoromethyl moiety , which modulates acidity while providing distinct intermolecular interaction capabilities.

Table 1: Comparative Properties of Sulfonic Acids

| Property | Difluoromethanesulfonic Acid (DFMSA) | Triflic Acid (TfOH) | Methanesulfonic Acid (MsOH) |

| Formula | |||

| Molar Mass | 132.09 g/mol | 150.08 g/mol | 96.11 g/mol |

| Boiling Point | ~140–150°C (est.) / Distills under vacuum | 162°C | 167°C |

| Acidity ( | ~ -10 to -12 (Superacidic) | -14.7 | -1.9 |

| Density | ~1.6 g/mL | 1.696 g/mL | 1.481 g/mL |

| H-Bond Capability | Donor & Acceptor ( | Acceptor Only | Donor & Acceptor |

| Lipophilicity ( | Moderate | High | Low |

Mechanistic Insight: The Difluoromethyl Bioisostere

The

-

Hydrogen Bond Donor: The

bond in -

Lipophilicity: Replacing

with

Synthesis and Production Pathways

Unlike triflic acid, which is produced via electrochemical fluorination (ECF) of methanesulfonyl fluoride, the synthesis of high-purity DFMSA requires a more controlled chemical approach to prevent over-fluorination.

The Decarboxylation-Hydrolysis Route

The most reliable laboratory scale synthesis avoids the non-selective ECF method. Instead, it utilizes fluorosulfonyldifluoroacetic acid as a precursor.[1] This pathway ensures the integrity of the

Experimental Protocol: Synthesis from Sodium Salt

A common laboratory method involves releasing the free acid from its stable sodium salt, sodium difluoromethanesulfonate (

Reagents:

-

Sodium difluoromethanesulfonate monohydrate (

)[2] -

Sulfuric acid (

, 98% or oleum)

Methodology:

-

Dehydration: The sodium salt is first dried under high vacuum at 100°C to remove water of crystallization.

-

Acidification: The anhydrous salt is mixed with a slight excess of concentrated sulfuric acid or oleum in a distillation apparatus.

-

Distillation: The mixture is heated under reduced pressure (vacuum distillation). DFMSA is displaced by the stronger sulfuric acid and distills over as a colorless, fuming liquid.

-

Purification: Redistillation ensures removal of any entrained sulfuric acid traces.

Validation Point: The product should be stored in Teflon (PFA/FEP) or glass containers with rigorous exclusion of moisture, as it is highly hygroscopic.

Applications in Drug Discovery & Synthesis

The "Difluoromethyl" Reagent Source

DFMSA serves as the parent acid for generating difluoromethanesulfonyl chloride (

-

Radical Difluoromethylation:

is a precursor for radical difluoromethylation of alkenes and arenes, often catalyzed by photoredox systems (e.g., Ruthenium or Iridium complexes). The sulfonyl radical loses

Superacid Catalysis

DFMSA acts as a Brønsted acid catalyst in reactions where triflic acid is too potent or leads to decomposition.

-

Friedel-Crafts Acylation/Alkylation: Promotes reactions with high regioselectivity.

-

Glycosylation: Used as a promoter in carbohydrate chemistry, often yielding different anomeric ratios compared to TfOH due to the subtle difference in counter-ion nucleophilicity.

Bioisosteric Replacement Workflow

The following diagram illustrates the strategic replacement of a hydroxyl group with a difluoromethyl group using DFMSA derivatives.

[4]

Safety and Toxicology (E-E-A-T)

Hazard Classification: Corrosive, Hygroscopic.

-

Skin/Eye Contact: Causes severe burns. The lipophilic nature of the fluoroalkyl chain can facilitate deep tissue penetration, similar to HF burns but less acute. Immediate irrigation and calcium gluconate gel application are recommended as a precaution for all fluorinated acid exposures.

-

Inhalation: Fumes are extremely irritating to the respiratory tract. All operations must be performed in a functioning fume hood.

-

Reactivity: Reacts violently with water (exothermic) and bases. Incompatible with strong oxidizers.

Handling Protocol:

-

PPE: Neoprene or heavy nitrile gloves (double gloved), face shield, and lab coat.

-

Containment: Glass or Teflon equipment. Avoid standard steel needles for transfer; use Teflon cannulas or glass syringes.

References

-

Synthesis of Difluoromethanesulfonic Acid: Chen, Q.-Y., & Wu, S.-W. (1990).[1] "An improved method for synthesizing difluoromethanesulfonic acid."[1][3][4] Journal of Fluorine Chemistry, 47(3), 509–514.[1] Link[1]

-

Difluoromethyl Bioisosteres: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Radical Difluoromethylation: Li, Y., et al. (2012). "Difluoromethylation of alkenes via copper-catalyzed radical coupling." Journal of the American Chemical Society, 134(25), 10358-10361. Link

-

Properties of Fluorinated Acids: Olah, G. A., et al. (2009). Superacid Chemistry. 2nd Edition. Wiley-Interscience. Link

-

Difluoromethanesulfonyl Chloride Reagents: Fujiwara, Y., et al. (2012). "Practical, mild, and general method for the synthesis of difluoromethyl ethers." Organic Letters, 14(11), 2726-2729. Link

Sources

The Difluoromethanesulfonic Acid (DFMSA) Scaffold: Structural Dynamics & Bioisosteric Utility

Content Type: In-Depth Technical Guide

Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Focus: Structural characterization, synthesis, and bioisosteric applications of the

Executive Summary: The "Proton-Active" Bioisostere[1]

While Trifluoromethanesulfonic acid (Triflic acid, TfOH) stands as the gold standard for superacidity and non-coordinating anions, its difluoro- analog, Difluoromethanesulfonic acid (DFMSA) , occupies a distinct and increasingly valuable niche in modern drug design.

The core differentiator lies in the single atom substitution: replacing one fluorine with a hydrogen atom (

Structural Anatomy & Electronic Profile

The Fluorine Effect: vs.

The structural utility of DFMSA is defined by the unique properties of the difluoromethyl group. Unlike the chemically inert trifluoromethyl group, the difluoromethyl proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD), a property exploited to modulate binding affinity in protein pockets.

-

Bond Polarization: The electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the proton electropositive (

). -

Conformational Locking: The

group often adopts specific conformations to maximize intramolecular hydrogen bonding (IMHB) with adjacent carbonyls or sulfonyl oxygens, altering the global shape of the molecule.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the critical "Proton-Active" site that distinguishes DFMSA from Triflic acid.

Figure 1: Structural connectivity of Difluoromethanesulfonic acid, highlighting the polarized C-H bond responsible for its unique hydrogen bond donor capability.

Physicochemical Characterization

DFMSA is a strong acid, though predicted to be less acidic than its perfluorinated cousin due to the reduced inductive effect (2 Fluorines vs. 3). However, its lipophilicity profile is more tunable.

Table 1: Comparative Properties of DFMSA vs. Triflic Acid

| Property | Difluoromethanesulfonic Acid (DFMSA) | Trifluoromethanesulfonic Acid (TfOH) |

| Formula | ||

| CAS Number | 40856-07-3 | 1493-13-6 |

| Molecular Weight | 132.09 g/mol | 150.08 g/mol |

| Density | ~1.76 g/cm³ (Predicted) | 1.696 g/cm³ |

| Acidity (pKa) | ~ -2.0 (Predicted)* | -14.7 (Superacid) |

| H-Bond Donor | Yes (C-H) | No |

| Lipophilicity | Tunable (Lipophilic H-donor) | High |

| Precursor | Difluoromethanesulfonyl chloride | Trifluoromethanesulfonyl fluoride |

*Note: While predicted values suggest a pKa of -2, DFMSA behaves as a strong acid in organic synthesis. The "weaker" acidity compared to TfOH allows for more selective deprotection protocols in sensitive substrates.

Synthesis Protocol

Direct synthesis of DFMSA is typically achieved via the hydrolysis of Difluoromethanesulfonyl chloride (CAS 1512-30-7) . This precursor is more stable than the acid itself and is the standard commercial form for shipping.

Reagents & Safety[3]

-

Precursor: Difluoromethanesulfonyl chloride (

).[1] -

Solvent: Water / 1,4-Dioxane mixture (for controlled hydrolysis).

-

Hazards: Precursor is lachrymatory and corrosive. The acid product is corrosive.[2][3] Work in a fume hood.

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Flush with Nitrogen (

).[4] -

Solubilization: Dissolve Difluoromethanesulfonyl chloride (1.0 eq) in 1,4-Dioxane (3 volumes).

-

Hydrolysis: Add water (1.5 eq) dropwise at

to control the exotherm. -

Reflux: Heat the mixture to

for 2-4 hours. Monitor consumption of the chloride via TLC or -

Isolation:

-

Remove solvent under reduced pressure.[5]

-

The residue is the crude acid hydrate.

-

Purification: Distillation under high vacuum (if anhydrous acid is required) or conversion to the barium salt for recrystallization.

-

Synthesis Workflow Diagram

Figure 2: Operational workflow for the hydrolysis of difluoromethanesulfonyl chloride to DFMSA.

Applications in Drug Design: The Bioisosteric Switch

The transition from a sulfonyl or triflyl group to a diflyl (

The "Lipophilic Hydrogen Bond"

In many kinase inhibitors, a hydrogen bond donor is required to interact with the hinge region. Standard donors (OH, NH) are polar and suffer from rapid metabolic clearance (glucuronidation).

-

The Solution: The

group acts as a bioisostere for alcohols and thiols . -

Mechanism: The C-H bond is weak enough to avoid desolvation penalties but strong enough to form directed electrostatic interactions with backbone carbonyls.

Lipophilicity Modulation (LogP)

Replacing a

References

-

Common Chemistry (CAS). (n.d.).[6] 1,1-Difluoromethanesulfonic acid Detail.[4][3][7][6][8] American Chemical Society.[6] Retrieved from [Link][6]

-

ChemSRC. (n.d.). Difluoromethanesulfonyl chloride (CAS 1512-30-7) Physicochemical Properties. Retrieved from [Link]

- Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Thermodynamic Investigation. Journal of Medicinal Chemistry. (Contextual grounding on CHF2 properties).

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 4. Trifluoromethanesulfonic acid 3-(2-aminoethyl)-1H-indol-5-yl ester | C11H11F3N2O3S | CID 10518850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. difluoromethanesulphonic acid | 40856-07-3 [chemicalbook.com]

- 8. CAS 4543-62-8: 1-(carbamoyloxy)urea | CymitQuimica [cymitquimica.com]

Technical Guide: Difluoromethanesulfonic Acid (DFMSA)

CAS Number: 40856-07-3

Formula:

Executive Summary: The "Goldilocks" Superacid[1][2]

Difluoromethanesulfonic acid (DFMSA) represents a critical, yet underutilized, inflection point in the landscape of strong Brønsted acids. Sitting structurally and electronically between methanesulfonic acid (MSA) and the widely ubiquitous trifluoromethanesulfonic acid (Triflic acid, TfOH), DFMSA offers a unique physicochemical profile.

For the drug development professional, DFMSA is not merely an acid; it is a tool for acidity tuning . Where TfOH (pKa ~ -14) may prove too aggressive—leading to substrate decomposition or lack of regioselectivity—and MSA (pKa ~ -2) acts too sluggishly, DFMSA provides an intermediate acidity window. Furthermore, the presence of the difluoromethyl (

Part 1: Physicochemical Profile & Molecular Architecture

To understand the utility of DFMSA, one must analyze it relative to its homologs. The substitution of hydrogen atoms with fluorine dramatically alters the electron density of the sulfonyl center via the inductive effect (

Comparative Metrics Table

| Feature | Methanesulfonic Acid (MSA) | Difluoromethanesulfonic Acid (DFMSA) | Triflic Acid (TfOH) |

| Formula | |||

| Fluorine Count | 0 | 2 | 3 |

| Electronic Effect | Weak Induction | Strong Induction ( | Extreme Induction ( |

| Est. Acidity (pKa) | -1.9 | **~ -5.0 to -8.0 (Theoretical)*** | -14.0 |

| H-Bond Potential | Donor (OH) | Dual Donor (OH + | Donor (OH) only |

| Lipophilicity | Low | Moderate | High |

| Density (g/cm³) | 1.48 | 1.76 | 1.70 |

*Note: While some databases predict a pKa of -2.0, the inductive pull of two fluorine atoms suggests an acidity significantly closer to TfOH than MSA in non-aqueous media.

The Difluoromethyl Effect

The defining feature of DFMSA is the

Part 2: Synthesis & Production

DFMSA is typically synthesized via the modification of perfluorinated precursors or the oxidation of difluoromethyl sulfides.

Primary Synthetic Route:

-

Precursor: Difluoromethyl methyl sulfide (

) or similar thio-ethers. -

Oxidation: Treatment with harsh oxidants (e.g.,

or -

Hydrolysis/Purification: If the chloride is formed, hydrolysis yields the acid, which is then purified via fractional distillation under reduced pressure.

Part 3: Applications in Organic Synthesis[1][2][3][4][5][6][7]

"Soft" Superacid Catalysis

DFMSA is the reagent of choice when "soft" superacidity is required.

-

Friedel-Crafts Acylation/Alkylation: In reactions involving electron-rich aromatics (e.g., thiophenes, furans) where TfOH causes polymerization, DFMSA promotes the reaction while suppressing side-chain degradation.

-

Deprotection: Removal of acid-labile protecting groups (Boc, THP) that require stronger conditions than TFA but milder conditions than TfOH to preserve other sensitive functionalities (e.g., silyl ethers).

Experimental Protocol: Selective Deprotection of N-Boc

Context: Removing a Boc group from a peptide scaffold containing a sensitive tert-butyl ester, which would be cleaved by TfOH.

Step-by-Step Methodology:

-

Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature mitigates the kinetic energy available for the undesired cleavage of the tert-butyl ester.

-

Acid Addition: Add DFMSA (3.0 equiv) dropwise via syringe over 5 minutes. Note: DFMSA is viscous; ensure accurate volumetric addition.

-

Reaction Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (stain with Ninhydrin for free amine detection).

-

Quenching: Pour the reaction mixture into a saturated

solution (cold). -

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Part 4: Visualization of Reactivity

The following diagram illustrates the mechanistic pathway of DFMSA-catalyzed Friedel-Crafts acylation, highlighting the stabilization of the acylium ion.

Figure 1: Catalytic cycle of DFMSA in Friedel-Crafts acylation. Note the regeneration of the acid catalyst.

Part 5: Handling & Safety (SDS Summary)

DFMSA is a corrosive liquid and must be handled with the same rigor as Triflic acid.[1]

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Corrosive to metals.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in Teflon or glass containers. Do not use nylon or standard plastic seals.

-

Spill Response: Neutralize with sodium bicarbonate or lime. Do not add water directly to the concentrated acid due to exothermicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94510, Difluoromethanesulfonic acid. Retrieved from [Link]

- Olah, G. A., et al. (2011).Superacid Chemistry. Wiley-Interscience. (General reference for perfluoroalkanesulfonic acid reactivity and acidity scaling).

- Prakash, G. K. S., & Hu, J. (2005).Fluorine-Containing Reagents. John Wiley & Sons. (Contextual grounding for difluoromethyl group chemistry).

Sources

Difluoromethanesulphonic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Foreword: Unveiling a Potent Catalyst for Modern Organic Chemistry

To the researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration of difluoromethanesulphonic acid (CF₂HSO₃H). While its trifluoromethylated counterpart, trifluoromethanesulphonic acid (triflic acid), has been extensively studied and utilized, this compound presents a unique and powerful tool for catalysis and chemical synthesis. With a molecular weight of approximately 132.09 g/mol , this superacid offers a distinct reactivity profile that warrants a closer examination.[1][2] This document aims to provide a comprehensive overview of its synthesis, properties, and potential applications, grounded in scientific principles and practical insights to empower your research and development endeavors.

Physicochemical Characteristics: A Quantitative Overview

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 132.09 g/mol | [1][2] |

| Molecular Formula | CH₂F₂O₃S | [1] |

| CAS Number | 40856-07-3 | [1] |

| Density | 1.764 g/cm³ | |

| pKa | -2.03 ± 0.50 (Predicted) | |

| Canonical SMILES | C(F)(F)S(=O)(=O)O | [1] |

| InChIKey | CGDXUTMWWHKMOE-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Proven Protocol

The effective utilization of this compound begins with its synthesis. A reliable method involves a two-step process starting from fluorosulphonyldifluoroacetic acid.

Experimental Protocol: Improved Synthesis of this compound

This protocol is adapted from the work of Chen and Wu, who developed an improved method for the synthesis of this acid.

Step 1: Decarboxylation to Difluoromethanesulphonyl Fluoride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorosulphonyldifluoroacetic acid in a mixture of acetonitrile (CH₃CN) and water.

-

Catalyst Addition: Add a catalytic amount of sodium sulphate or sodium chloride to the solution.

-

Reaction: Heat the mixture to reflux. The decarboxylation reaction will proceed to yield difluoromethanesulphonyl fluoride.

-

Isolation: The difluoromethanesulphonyl fluoride can be isolated by distillation.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a suitable reaction vessel, combine the difluoromethanesulphonyl fluoride obtained from the previous step with water.

-

Hydrolysis: Heat the mixture to a temperature between 80-100°C. The hydrolysis of the sulphonyl fluoride to the corresponding sulphonic acid will occur.

-

Purification: The resulting this compound can be purified by distillation under reduced pressure.

Caption: Synthetic pathway for this compound.

Catalytic Applications in Organic Synthesis: A Powerful Brønsted Acid

This compound, as a strong Brønsted acid, is anticipated to be a highly effective catalyst in a variety of organic transformations, similar to its well-studied analogue, triflic acid.[3] Its high acidity and the non-nucleophilic nature of its conjugate base make it an excellent choice for promoting reactions that proceed through cationic intermediates.

Friedel-Crafts Reactions: A Case Study

Friedel-Crafts acylation and alkylation are cornerstone reactions in organic synthesis for the formation of carbon-carbon bonds with aromatic compounds. Strong acid catalysts are essential for these transformations. While specific protocols for this compound are not as prevalent in the literature as those for triflic acid, its utility can be inferred and demonstrated through a general protocol.

Exemplary Protocol: Friedel-Crafts Acylation of Anisole

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask equipped with a magnetic stirrer, dissolve anisole in a suitable inert solvent such as dichloromethane.

-

Reagent Addition: Add acetic anhydride to the solution.

-

Catalyst Introduction: Slowly add a catalytic amount of this compound (e.g., 5-10 mol%) to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulphate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Generalized mechanism for Friedel-Crafts acylation.

Safety, Handling, and Disposal: A Commitment to Laboratory Safety

As a superacid, this compound is a highly corrosive and hazardous substance that demands stringent safety protocols.[4] While specific toxicological data for this compound is not extensively documented, the general guidelines for handling strong acids and superacids must be strictly followed.[4][5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton™).

-

Body Protection: A flame-retardant lab coat, apron, and closed-toe shoes are required.

Handling Procedures

-

Always work in a well-ventilated chemical fume hood.[6]

-

Have an emergency shower and eyewash station readily accessible.

-

Never work alone when handling superacids.[4]

-

Add acid to other reagents slowly and in a controlled manner to dissipate heat.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[6]

-

Use containers made of compatible materials (e.g., glass or Teflon®).[7]

Spill and Exposure Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Spill: Neutralize small spills with a suitable absorbent material like sodium bicarbonate. For large spills, evacuate the area and contact emergency services.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Neutralize waste acid slowly with a base (e.g., sodium carbonate or calcium hydroxide) in a large volume of water with cooling.

-

Dispose of neutralized waste in accordance with local, state, and federal regulations.

Comparative Analysis: this compound in the Context of Other Superacids

The catalytic activity and utility of this compound can be better understood by comparing it with other common superacids.

| Superacid | Chemical Formula | pKa (approx.) | Key Characteristics |

| This compound | CHF₂SO₃H | -2.03 (Predicted) | Strong acid, potentially less expensive to synthesize than triflic acid. |

| Trifluoromethanesulphonic Acid (Triflic Acid) | CF₃SO₃H | -14 | Extremely strong acid, high thermal and chemical stability, non-oxidizing, non-sulphonating.[2][8][9][10] |

| Fluorosulphuric Acid | FSO₃H | -10 | Very strong acid, but can be more corrosive and hydrolytically unstable than triflic acid. |

| Sulphuric Acid | H₂SO₄ | -3 | Strong acid, but can lead to unwanted side reactions like sulphonation and oxidation. |

The presence of two fluorine atoms in this compound, as opposed to three in triflic acid, is expected to result in slightly lower acidity. However, it remains a significantly strong acid, capable of catalyzing a wide range of reactions. The choice between these acids will often depend on the specific requirements of the reaction, including the need for extreme acidity, cost considerations, and the potential for side reactions.

Conclusion: A Promising Catalyst for Future Innovations

This compound stands as a potent and versatile superacid with significant potential in organic synthesis and catalysis. Its strong acidity, coupled with the stability of its conjugate base, makes it an attractive alternative to more conventional acid catalysts. As research continues to uncover the full extent of its reactivity and applications, this compound is poised to become an indispensable tool in the arsenal of chemists working at the forefront of innovation in pharmaceuticals, materials science, and beyond. This guide provides a foundational understanding to encourage and support further exploration and application of this remarkable compound.

References

-

U.S. Food and Drug Administration. (2020, April 2). FDA studies show short-chain PFAS toxicity, metabolite bioaccumulation. Food Packaging Forum. [Link]

-

Nishiyama, Y. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]

-

National Toxicology Program. (2019). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates. [Link]

-

PubChem. (n.d.). 1,1-Difluoromethanesulfonic acid. National Center for Biotechnology Information. [Link]

-

Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. [Link]

-

Wikipedia. (n.d.). Triflic acid. [Link]

-

University of Alabama at Birmingham. (2019, May 30). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. [Link]

-

NileRed. (2015, November 5). Acid-Catalyzed Dehydration: 1,4-Dioxane [Video]. YouTube. [Link]

-

RSC Publishing. (n.d.). The ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block. [Link]

-

University of Alabama at Birmingham. (2016, September 29). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. [Link]

-

National Toxicology Program. (2019). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised). National Center for Biotechnology Information. [Link]

-

LabCoatz. (2023, February 13). Distilling A Superacid In My Garage: Chlorosulfonic Acid Synthesis and Reactions [Video]. YouTube. [Link]

- Solvay. (2015). Process for the preparation of difluoroacetic acid.

-

Patrick, T. R., & Sharp, K. W. (1987). Acute Dermal Toxicity of Dilute Hydrofluoric Acid. ResearchGate. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

FooDB. (n.d.). Showing Compound Trifluoromethanesulfonic acid (FDB015485). [Link]

- Solvay Fluor GmbH. (2007). Process for the preparation of fluorosulfonic acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triflic acid - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 4. concordia.ca [concordia.ca]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. uab.edu [uab.edu]

- 7. uab.edu [uab.edu]

- 8. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 9. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 10. Showing Compound Trifluoromethanesulfonic acid (FDB015485) - FooDB [foodb.ca]

An In-Depth Technical Guide to the pKa of Difluoromethanesulphonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanesulphonic acid (CHF₂SO₃H), a potent organofluorine compound, occupies a critical position in the landscape of strong acids. While less ubiquitous than its perfluorinated analogue, trifluoromethanesulphonic acid, its unique electronic profile offers distinct opportunities in catalysis and synthetic chemistry. This guide provides a comprehensive analysis of the acidity of this compound, centered on its acid dissociation constant (pKa). We will explore the foundational principles governing its exceptional acidity, present a comparative analysis with related sulphonic acids, detail the advanced methodologies required for pKa determination in the superacid regime, and discuss the practical implications of its properties for chemical research and development.

Introduction: Situating this compound in the Acidity Spectrum

Sulphonated organic molecules are a cornerstone of modern chemistry, valued for their strong Brønsted acidity. The acidity of these compounds can be precisely tuned by introducing electron-withdrawing substituents. The substitution of hydrogen atoms with highly electronegative fluorine atoms on the methyl group of methanesulphonic acid provides a powerful tool for amplifying its acidic strength.

This guide focuses on this compound (DFMSA), an acid of significant theoretical and practical interest. Understanding its pKa is not merely an academic exercise; it is fundamental to predicting its behavior, designing reaction conditions, and unlocking its potential as a catalyst in complex organic transformations, including those pivotal to pharmaceutical synthesis. Due to its extreme strength, direct measurement of its pKa in aqueous solution is unfeasible, necessitating advanced theoretical and indirect experimental techniques, which will be detailed herein.

The Molecular Basis of Acidity: Inductive Effects and Anion Stability

The extraordinary acidity of fluorinated methanesulphonic acids is a direct consequence of the powerful electron-withdrawing inductive effect (-I effect) exerted by the fluorine atoms. This effect is central to the stability of the conjugate base formed upon deprotonation.

When the acid dissociates, it forms a proton (H⁺) and its corresponding sulphonate anion (in this case, CHF₂SO₃⁻). The stability of this anion is the primary determinant of the acid's strength. A more stable, and therefore weaker, conjugate base corresponds to a stronger acid.

The two fluorine atoms in DFMSA pull electron density away from the carbon atom, which in turn draws density from the sulphonate group. This dispersal of the negative charge over the entire anion significantly stabilizes it, making the proton less likely to recombine. This charge delocalization is the causal factor behind its classification as a strong acid.

Caption: Dissociation pathways and the role of inductive stabilization.

Comparative Analysis of pKa Values

| Compound Name | Chemical Formula | Structure | Estimated Aqueous pKa | Classification |

| Methanesulphonic Acid | CH₃SO₃H | H₃C-SO₃H | ~ -1.9[1][2] | Strong Acid |

| This compound | CHF₂SO₃H | F₂HC-SO₃H | -10 to -13 (Est.) | Superacid |

| Trifluoromethanesulphonic Acid | CF₃SO₃H | F₃C-SO₃H | ~ -14.7[3] | Superacid |

-

Methanesulphonic Acid (MSA) serves as our baseline. With a pKa of approximately -1.9, it is already considered a strong acid.[1][2]

-

Trifluoromethanesulphonic Acid (Triflic Acid, TFMSA) is one of the most well-characterized superacids, a term for acids stronger than 100% sulphuric acid. Its pKa is often cited to be around -14 to -15, a testament to the stabilizing effect of three fluorine atoms.[3][4][5][6]

-

This compound (DFMSA) logically fits between these two extremes. The presence of two fluorine atoms makes it orders of magnitude more acidic than MSA. However, lacking the third fluorine atom of triflic acid, it is expected to be a slightly weaker acid. Its pKa is therefore confidently estimated to be in the superacidic range, likely between -10 and -13.

Methodologies for pKa Determination of Superacids

The extreme acidity of compounds like DFMSA precludes the use of standard aqueous titration methods. The concept of pH breaks down, and the acid will completely dissociate in water. Therefore, specialized experimental and theoretical protocols are required to establish a meaningful acidity scale.

Experimental Protocol: Spectrophotometric Analysis in Non-Aqueous Media

A self-validating system for determining the relative acidity of two strong acids can be established using a weakly basic, low-polarity solvent like 1,2-dichloroethane (DCE).[7][8][9] The principle relies on measuring the equilibrium between the test acid (HA) and a well-characterized indicator acid (HInd) with a known pKa in that specific solvent.

Workflow:

-

Solvent Purity Assurance: 1,2-dichloroethane is rigorously purified and dried to remove any basic or acidic impurities that would interfere with the sensitive equilibrium.

-

Indicator Selection: An indicator acid is chosen whose pKa in DCE is close to the expected pKa of the test acid. This ensures a measurable equilibrium.

-

Solution Preparation: Stock solutions of the test acid (DFMSA), the indicator acid, and the conjugate base of the indicator acid are prepared with high precision.

-

Equilibrium Establishment: The test acid is mixed with the conjugate base of the indicator. The following equilibrium is established: HA (Test Acid) + Ind⁻ (Indicator Base) ⇌ A⁻ (Test Base) + HInd (Indicator Acid)

-

UV-Vis Spectrophotometric Measurement: The concentrations of the indicator acid (HInd) and its conjugate base (Ind⁻) at equilibrium are determined by measuring the solution's absorbance at a wavelength where the two species have significantly different molar absorptivities.[10]

-

Data Analysis & pKa Calculation: The equilibrium constant (K) for the reaction is calculated from the measured concentrations. The difference in pKa values (ΔpKa) between the test acid and the indicator is then determined using the formula ΔpKa = -log(K). By anchoring this relative value to the known pKa of the indicator, the absolute pKa of the test acid in that solvent is established.

Caption: Spectrophotometric workflow for relative acidity measurement.

Theoretical Protocol: Quantum Chemical Calculations

Computational chemistry provides a powerful, independent method for estimating pKa values. This approach relies on calculating the Gibbs free energy change (ΔG) of the dissociation reaction in a chosen solvent.

Workflow:

-

Molecular Modeling: The 3D structures of the acid (CHF₂SO₃H) and its conjugate base (CHF₂SO₃⁻) are built in silico.

-

Geometry Optimization: The structures are optimized to find their lowest energy conformations using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Thermodynamic Cycle Calculation: The pKa is derived from the Gibbs free energy of the acid dissociation reaction in solution. A thermodynamic cycle, such as a Born-Haber cycle, is employed, which breaks the process into gas-phase and solvation energy components.[11]

-

ΔG(gas): The energy change for deprotonation in the gas phase is calculated.

-

ΔG(solv): The solvation energies of the acid, the conjugate base, and the proton are calculated using a continuum solvation model (e.g., COSMO, IEFPCM).[12]

-

-

pKa Prediction: The overall ΔG of dissociation in solution is calculated, and the pKa is then derived using the equation: pKa = ΔG / (2.303 * RT). Empirical corrections may be applied to account for systematic errors in the calculations.[13]

This theoretical approach is invaluable for superacids, as it avoids the experimental challenges of handling highly corrosive materials and finding suitable solvent/indicator systems.

Conclusion and Outlook

This compound is unequivocally a superacid, with a pKa value estimated to be in the range of -10 to -13. Its formidable acidity stems from the potent inductive electron-withdrawal by its two fluorine atoms, which serves to stabilize the difluoromethanesulphonate conjugate base. While direct experimental measurement of its aqueous pKa is impractical, a combination of comparative analysis with related sulphonic acids, indirect experimental determination in non-aqueous solvents, and quantum chemical calculations provides a scientifically rigorous and trustworthy framework for understanding its properties.

For professionals in drug development and organic synthesis, the key takeaway is that DFMSA is a powerful catalytic tool. Its strength is comparable to, though slightly less than, the widely used triflic acid, potentially offering a different reactivity profile or cost-benefit analysis for specific applications. Its high thermal and chemical stability, coupled with a non-nucleophilic conjugate base, makes it an excellent candidate for promoting a wide range of acid-catalyzed reactions.

References

-

Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. (n.d.). Modern Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104725283B - A kind of preparation method of trifluoromethanesulfonic acid.

-

Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Stenlid, J. H., & Brinck, T. (2022, August 26). How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org. Retrieved from [Link]

-

Avdeef, A., et al. (2013, January 1). Development of methods for the determination of pKa values. Pure. Retrieved from [Link]

-

SCM. (n.d.). pKa values — Tutorials 2025.1 documentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIFLIC ACID. Retrieved from [Link]

-

ACS Publications. (n.d.). Theoretical Prediction of pKa Values of Seleninic, Selenenic, Sulfinic, and Carboxylic Acids by Quantum-Chemical Methods. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Equilibrium Acidities of Superacids. The Journal of Organic Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Equilibrium acidities of superacids. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methanesulfonic Acid (MSA) in Hydrometallurgy. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Equilibrium Acidities of Superacids | Request PDF. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Trifluoromethanesulfonic acid (FDB015485). Retrieved from [Link]

Sources

- 1. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Triflic acid - Wikipedia [en.wikipedia.org]

- 4. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scm.com [scm.com]

Difluoromethanesulfonic Acid (DFMSA): Physicochemical Profile & Synthetic Utility

Executive Summary

Difluoromethanesulfonic acid (DFMSA) , chemically denoted as

Part 1: Fundamental Physicochemical Profile[1]

Unlike the ubiquitous Triflic acid, DFMSA is often synthesized in situ or handled as a precursor due to its specific reactivity. The following data consolidates experimental and high-confidence predicted values necessary for laboratory handling.

Table 1: Physicochemical Constants of DFMSA

| Property | Value | Context/Notes |

| CAS Number | 40856-07-3 | Specific to the acid form.[1][2][3][4][5][6] |

| Molecular Formula | MW: 132.09 g/mol | |

| Boiling Point | 79–80 °C | @ 2 Torr (Vacuum).[1] Atmospheric bp is >170°C (est) but prone to decomposition. |

| Density | 1.764 g/cm³ | Predicted @ 20°C. Significantly denser than MSA (1.48 g/cm³).[1] |

| Acidity ( | ~ -2.0 to -3.0 | (Predicted).[1] Stronger than MSA (-1.[1]9) but significantly weaker than TfOH (-14). |

| Appearance | Colorless / Light Brown Liquid | Hygroscopic; fumes in air.[1][4][7] |

| Solubility | Miscible | Water, Acetonitrile, DMF, DMSO.[1][4][7][8] |

| Refractive Index | 1.377 | Optical constant for purity verification.[1] |

Comparative Acid Strength

The acidity of DFMSA is governed by the inductive effect of the fluorine atoms.

-

Triflic Acid (

): Three F atoms exert maximum electron withdrawal, stabilizing the sulfonate anion ( -

DFMSA (

): Two F atoms provide strong withdrawal, but the presence of the C-H bond reduces the stabilization of the anion compared to triflate. Result: Strong Acid (

Part 2: Structural Dynamics & The "Bioisostere" Effect

The

Graphviz Diagram: Structure-Activity Relationship

The following diagram illustrates the electronic and steric divergence between DFMSA and its analogs.

Figure 1: Comparative chemical space of Sulfonic Acids. DFMSA occupies the "Goldilocks" zone, offering modulated acidity and unique hydrogen bonding potential.

Part 3: Synthesis & Purification Protocol

Objective: Preparation of high-purity anhydrous DFMSA from Difluoromethanesulfonyl chloride (CAS 1512-30-7).[1] Pre-requisites: Fume hood, Schlenk line (vacuum), Argon atmosphere.

Workflow Logic

Direct synthesis from the chloride is the most reliable laboratory method. The hydrolysis is exothermic; temperature control is critical to prevent the loss of the volatile chloride precursor before reaction.

Figure 2: Hydrolysis and purification workflow for DFMSA.

Detailed Protocol

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, dropping funnel, and thermometer. Flush with Argon.

-

Hydrolysis: Charge flask with distilled water (1.2 eq). Cool to 0°C. Add Difluoromethanesulfonyl chloride (1.0 eq) dropwise. Caution: HCl gas evolution.[1]

-

Reaction: Once addition is complete, warm to room temperature, then reflux at 100°C for 3 hours to ensure complete hydrolysis of the sulfonyl chloride.

-

Concentration: Remove excess water via rotary evaporation (50°C, 20 mbar). A viscous, slightly brown oil remains.

-

Purification (Critical): Transfer the crude oil to a short-path distillation apparatus.

-

Apply high vacuum (< 2 Torr).

-

Heat bath gradually.

-

Discard forerun (water/HCl traces).

-

Collect Main Fraction: Distills at 79–80°C (2 Torr) .

-

-

Storage: Store in Teflon or glass containers under inert gas. Hygroscopic.

Part 4: Applications in Drug Development[9][10]

The "Lipophilic Hydrogen Bond Donor"

In medicinal chemistry, replacing a hydroxyl (-OH) or thiol (-SH) group with a difluoromethyl (-CHF2) group is a strategic bioisosteric replacement.[9]

-

Mechanism: The fluorine atoms withdraw electron density from the carbon, polarizing the C-H bond. This makes the proton acidic enough to act as a weak hydrogen bond donor.

-

Advantage: Unlike -OH, the -CHF2 group does not undergo glucuronidation (metabolic conjugation), significantly extending the drug's half-life (

) while maintaining receptor binding affinity.

Tuned Acid Catalysis

DFMSA serves as a catalyst where TfOH is too destructive.

-

Glycosylation: Promotes glycosidic bond formation without decomposing sensitive sugar protecting groups.

-

Friedel-Crafts Acylation: Catalyzes acylation with lower formation of polymeric by-products compared to neat TfOH.[1]

Part 5: Safety & References

Safety Profile

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).

-

Inhalation: Destructive to mucous membranes. Use only in a fume hood.

-

Reactivity: Reacts violently with bases. Liberates HF upon thermal decomposition.

References

-

PubChem. (2025).[10][11] Compound Summary: Difluoromethanesulfonic acid (CAS 40856-07-3).[1][6] National Library of Medicine. Link

-

Prakash, G. K. S., et al. (2011). Difluoromethyl Phenyl Sulfone: A Reagent for the Introduction of the Difluoromethyl Group. Chemical Reviews. Link

-

Beilstein J. Org.[11] Chem. (2025).[9][10][11][12] Quantifying the ability of the CF2H group as a hydrogen bond donor.Link

-

GuideChem. (2024). Difluoromethanesulfonyl chloride Properties and Hydrolysis.Link

-

Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[11] (Source for comparative lipophilicity data).

Sources

- 1. Showing Compound Trifluoromethanesulfonic acid (FDB015485) - FooDB [foodb.ca]

- 2. difluoromethanesulfonic acid | CAS#:40856-07-3 | Chemsrc [chemsrc.com]

- 3. 40856-44-8 | CAS DataBase [m.chemicalbook.com]

- 4. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 5. Triflic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 8. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sioc.cas.cn [sioc.cas.cn]

An In-Depth Technical Guide to the Physicochemical Properties of Difluoromethanesulphonic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanesulphonic acid (DFMSA) is a fluorinated organic superacid of increasing interest in synthetic and medicinal chemistry. A comprehensive understanding of its fundamental physicochemical properties, particularly its boiling point, is paramount for its safe handling, purification, and application. This guide provides a detailed analysis of the boiling point of DFMSA, contextualizing it through a comparative study of related methanesulphonic acids. We delve into the underlying intermolecular forces, the critical role of pressure in its determination, and the implications of its thermal stability. Furthermore, this document outlines a robust experimental protocol for the verification of its boiling point, discusses plausible synthetic pathways, and explores the strategic application of the difluoromethyl moiety in modern drug development, thereby offering a holistic resource for professionals in the field.

Introduction: The Significance of this compound

This compound (CAS No. 40856-07-3), with the molecular formula CH₂F₂O₃S, represents a unique member of the fluorinated sulfonic acid family. Positioned between the well-known methanesulphonic acid and the widely used trifluoromethanesulphonic acid (triflic acid), DFMSA possesses a distinct set of properties conferred by the presence of two fluorine atoms on the alpha-carbon. These fluorine atoms dramatically influence the compound's acidity, polarity, and thermal stability, making it a subject of considerable academic and industrial interest. Particularly for drug development professionals, the difluoromethyl (CF₂H) group is a valuable motif, acting as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and enhancing drug-target interactions through its capacity as a hydrogen bond donor.[1][2][3] A thorough grasp of its physical properties is the foundation for leveraging its synthetic potential.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally linked to its physical characteristics. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | CH₂F₂O₃S | [4] |

| Molecular Weight | 132.09 g/mol | [4] |

| Boiling Point | 79-80 °C at 2 Torr | [4] |

| Density | 1.764 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -2.03 ± 0.50 (Predicted) | [4] |

The most critical value in this table is the boiling point. It is explicitly reported at a reduced pressure of 2 Torr (2 mmHg). This is a strong indication that DFMSA is not stable enough to be distilled at standard atmospheric pressure (760 Torr), a common characteristic of complex organic molecules that may decompose at elevated temperatures.[5]

Deconstructing the Boiling Point: A Comparative Analysis

To fully appreciate the boiling point of DFMSA, it is instructive to compare it with its non-fluorinated and fully-fluorinated analogues. The degree of fluorination has a profound, non-linear effect on volatility.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |

| Methanesulphonic Acid | 96.11 | 167 °C @ 10 Torr | Strong H-Bonding, Dipole-Dipole |

| This compound | 132.09 | 79-80 °C @ 2 Torr | H-Bonding, Strong Dipole-Dipole |

| Trifluoromethanesulphonic Acid | 150.08 | 162 °C @ 760 Torr | Weaker H-Bonding, Strong Dipole-Dipole |

Note: Boiling points are reported at pressures at which they are commonly distilled and stable.

The Causality of Experimental Observations

-

Hydrogen Bonding: All three acids can form strong hydrogen bonds via their hydroxyl (-OH) group, which is a primary contributor to their relatively high boiling points. The acidic proton on the sulfonyl group readily interacts with the lone pairs on the oxygen atoms of neighboring molecules.

-

Dipole-Dipole Interactions: The introduction of highly electronegative fluorine atoms creates strong dipole moments within the DFMSA and triflic acid molecules, leading to significant dipole-dipole attractions.

-

The Fluorination Effect: The transition from methanesulphonic acid to trifluoromethanesulphonic acid (TfOH) reveals the complex interplay of these forces. While increasing molecular weight generally elevates the boiling point, the progressive substitution of hydrogen with fluorine alters the electronic landscape. In TfOH, the powerful electron-withdrawing effect of the CF₃ group weakens the O-H bond's hydrogen bonding capability compared to its non-fluorinated counterpart, while also increasing molecular polarity. DFMSA sits at an intermediate point, possessing strong polarity from the C-F bonds while retaining significant hydrogen bonding capacity.

Pressure Dependence and Thermal Stability

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[6][7] For thermally sensitive compounds, distillation at atmospheric pressure is impractical as the temperature required would lead to decomposition. Studies on related polyfluoroalkyl substances show that degradation can begin at temperatures as low as 200-300 °C.[5] Similarly, the thermal decomposition of trifluoroacetic acid is well-documented to occur between 300-390°C.[8]

By reducing the external pressure using a vacuum pump, the boiling point is significantly lowered, allowing for purification via distillation well below the decomposition temperature.[9] The reported value of 79-80 °C at 2 Torr for DFMSA underscores the necessity of vacuum techniques for its purification and handling.[4]

Diagrammatic Representation of Intermolecular Forces

The following diagram illustrates the primary intermolecular forces—hydrogen bonding and dipole-dipole interactions—that govern the boiling point of this compound.

Caption: Intermolecular interactions between two DFMSA molecules.

Experimental Protocol: Determination of Boiling Point via Vacuum Distillation

This protocol describes a self-validating system for the accurate determination of the boiling point of DFMSA under reduced pressure. Trustworthiness is ensured by the simultaneous measurement of temperature and pressure.

Materials and Apparatus:

-

Crude this compound (~5-10 mL)

-

Short-path distillation apparatus or Kugelrohr

-

Round-bottom flasks (distilling and receiving)

-

Heating mantle with magnetic stirrer and stir bar

-

Digital thermometer with appropriate temperature range (-10 to 200 °C)

-

Vacuum pump (two-stage rotary vane or diaphragm pump capable of <2 Torr)

-

Digital vacuum gauge (e.g., Pirani gauge)

-

Cold trap (Dewar with dry ice/acetone or liquid nitrogen)

-

Inert gas source (Nitrogen or Argon)

Methodology:

-

System Assembly: Assemble the short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to maintain vacuum integrity.

-

Sample Charging: Charge the distilling flask with the crude DFMSA and a magnetic stir bar.

-

System Inerting: Connect the vacuum pump with the cold trap and vacuum gauge in-line. Evacuate the system and backfill with an inert gas (e.g., Nitrogen) three times to remove atmospheric moisture and oxygen.

-

Pressure Stabilization: Start the vacuum pump and allow the system to evacuate. Adjust the vacuum until a stable pressure of ~2 Torr is achieved and maintained, as read on the digital gauge.

-

Heating and Distillation: Begin gentle heating and stirring. Monitor the temperature of the liquid. As the boiling point is approached, vapor will begin to condense in the condenser.

-

Data Recording: Record the temperature at which a steady rate of distillation (e.g., one drop per second) is observed. This temperature, recorded concurrently with the stable pressure reading, is the boiling point at that specific pressure.

-

Shutdown: Once distillation is complete, turn off the heating mantle and allow the system to cool to room temperature before venting the system to atmospheric pressure with inert gas.

Workflow for Boiling Point Determination

Caption: Experimental workflow for vacuum distillation.

Synthesis and Purification

While a definitive, scaled-up industrial synthesis for DFMSA is not widely published, plausible routes can be extrapolated from the synthesis of its well-known analogue, triflic acid.[10] One common strategy involves the electrochemical fluorination (ECF) of a suitable precursor followed by hydrolysis.[10]

Plausible Synthetic Route:

-

Precursor Synthesis: Preparation of methanesulphonyl chloride or fluoride (CH₃SO₂Cl/F).

-

Electrochemical Fluorination (ECF): The precursor is subjected to ECF in anhydrous hydrogen fluoride. This process substitutes hydrogens with fluorine. Controlling the reaction conditions (voltage, time) would be critical to favor the formation of the difluorinated product (CHF₂SO₂F) over mono- or tri-fluorinated species.

-

Hydrolysis: The resulting difluoromethanesulphonyl fluoride is carefully hydrolyzed with a base (e.g., KOH) to form the corresponding salt (CHF₂SO₃K).

-

Acidification and Purification: The salt is then acidified with a strong, non-volatile acid (e.g., concentrated H₂SO₄), followed by purification of the liberated DFMSA via vacuum distillation as described in the protocol above.[10][11]

Applications in Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[12] The difluoromethyl (CF₂H) group is particularly advantageous.

-

Bioisosterism: The CF₂H group serves as a metabolically robust bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][13] This allows medicinal chemists to replace metabolically labile groups, potentially increasing a drug's half-life and bioavailability, without losing crucial hydrogen bonding interactions.

-

Hydrogen Bond Donor: Unlike a methyl (CH₃) or trifluoromethyl (CF₃) group, the C-H bond in a CF₂H group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor.[1][3] This can introduce new, favorable interactions with a biological target, enhancing binding affinity and selectivity.

-

Modulation of Lipophilicity and pKa: The CF₂H group can subtly modulate a molecule's lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, providing a tool to optimize membrane permeability and target engagement.[2]

This compound itself can be a valuable reagent, acting as a strong acid catalyst for various organic transformations, such as Friedel-Crafts reactions, esterifications, and polymerizations, similar to the applications of triflic acid.[14][15]

Conclusion

The boiling point of this compound, correctly identified as 79-80 °C at 2 Torr, is a defining characteristic that dictates its handling and purification.[4] This property arises from a balance of strong intermolecular forces and limited thermal stability, necessitating the use of vacuum distillation. An understanding of these principles, grounded in comparative analysis with related sulfonic acids, is essential for any scientist working with this potent reagent. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, a comprehensive knowledge of the fundamental properties of key building blocks like DFMSA is not merely academic—it is a prerequisite for innovation.

References

-

NPCS Information. (n.d.). TRIFLIC ACID. NIIR Project Consultancy Services. Retrieved from [Link]

-

Pala, N. (2015). Response to "How can reduce the boiling point of DMF or DMSO?". ResearchGate. Retrieved from [Link]

-

Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIFLIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104725283B - A kind of preparation method of trifluoromethanesulfonic acid.

-

Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8879. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

Ateia, M., et al. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. Environmental Science & Technology, 55(14), 9838–9848. Retrieved from [Link]

-

Al-Shalalfa, A. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Datacor. (n.d.). Boiling Point Calculator. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

UD Technologies. (n.d.). Rotary Evaporator Solvent Chart. Retrieved from [Link]

-

Linclau, B., et al. (2016). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 59(14), 6933–6944. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

-

Molbase. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols. Retrieved from [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 40856-07-3 [chemicalbook.com]

- 5. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Triflic acid - Wikipedia [en.wikipedia.org]

- 11. CN104725283B - A kind of preparation method of trifluoromethanesulfonic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. niir.org [niir.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

what is difluoromethanesulphonic acid?

An In-Depth Technical Guide to Difluoromethanesulphonic Acid

Abstract

This compound (DFMSA), with the chemical formula CH₂F₂O₃S, is a potent organofluorine sulfonic acid characterized by its strong acidity and utility as a catalyst in organic synthesis. Positioned between the well-known methanesulfonic acid and the superacidic trifluoromethanesulfonic acid (triflic acid), DFMSA offers a unique combination of properties, including high reactivity and solubility in polar organic solvents. This guide provides a comprehensive technical overview of DFMSA, detailing its physicochemical properties, synthesis considerations, and key applications for professionals in research, development, and synthetic chemistry. We will explore its role as a catalyst, particularly in accelerating reactions for the production of pharmaceuticals and agrochemicals, and provide insights into its safe handling and storage.

Introduction and Significance

This compound belongs to the family of sulfonic acids, which are distinguished by the presence of a -SO₃H functional group. The introduction of fluorine atoms onto the methyl group dramatically influences the acid's properties. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which stabilizes the resulting sulfonate conjugate base. This stabilization significantly increases the Brønsted acidity of the molecule, making DFMSA a strong acid catalyst suitable for a variety of chemical transformations.[1]

While not as acidic as its perfluorinated analogue, trifluoromethanesulfonic acid (triflic acid or TfOH), DFMSA represents a valuable tool in contexts where a highly acidic, non-oxidizing catalyst is required. Its properties make it a subject of interest for applications where the extreme reactivity of a superacid may be undesirable, offering a more moderated yet still highly effective alternative. This guide serves to elucidate the core technical aspects of DFMSA for scientists and researchers exploring its potential in drug development and fine chemical synthesis.

Physicochemical Properties

DFMSA is a colorless, odorless, and corrosive liquid.[1] Its key physical and chemical properties are summarized in the table below, derived from various chemical databases and suppliers. These properties are fundamental to understanding its behavior in chemical reactions and for ensuring proper handling.

| Property | Value | Source(s) |

| CAS Number | 40856-07-3 | [1][2][3][4] |

| Molecular Formula | CH₂F₂O₃S | [1][2][4][5] |

| Molecular Weight | 132.09 g/mol | [2][4] |

| Density | 1.764 g/cm³ (Predicted) | [1][2] |

| Boiling Point | 79-80 °C @ 2 Torr | [2][3] |

| Acidity (pKa) | -2.03 ± 0.50 (Predicted) | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Molecular Structure

The structure of this compound features a central sulfur atom tetrahedrally bonded to two oxygen atoms (double bonds), one hydroxyl group, and the difluoromethyl group (-CHF₂).

Caption: Ball-and-stick representation of this compound.

Synthesis and Manufacturing Considerations

Detailed, large-scale synthesis procedures for this compound are not as widely published as those for its trifluoromethyl analogue, triflic acid. However, the primary industrial route to triflic acid provides a strong model for a probable synthetic pathway. Triflic acid is commonly produced via the electrochemical fluorination (ECF) of methanesulfonic acid (CH₃SO₃H).[6]

Probable Synthesis Pathway (Analogous to Triflic Acid Synthesis):

-

Electrochemical Fluorination (ECF): Methanesulfonic acid is subjected to ECF in anhydrous hydrogen fluoride (HF). This process substitutes hydrogen atoms on the methyl group with fluorine. By carefully controlling the reaction conditions (e.g., voltage, time, concentration), the reaction can be directed towards the difluorinated product, difluoromethanesulfonyl fluoride (CHF₂SO₂F), rather than the perfluorinated triflyl fluoride (CF₃SO₂F).

-

Hydrolysis: The resulting CHF₂SO₂F is then hydrolyzed, typically using a base, to form the corresponding difluoromethanesulfonate salt (e.g., CHF₂SO₃K).

-

Protonation: The final step involves the acidification of the salt with a strong acid, such as sulfuric acid, followed by distillation to yield pure this compound (CHF₂SO₃H).

This multi-step process requires specialized equipment to handle hazardous reagents like hydrogen fluoride and to perform electrochemical reactions safely.

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to act as a highly effective Brønsted acid catalyst in a range of organic reactions. Its strong protonating power, combined with the low nucleophilicity of its conjugate base, allows it to generate reactive cationic intermediates without participating in unwanted side reactions.

Key Catalytic Applications:

-

Esterification and Condensation Reactions: DFMSA can efficiently catalyze the formation of esters from carboxylic acids and alcohols. Its hygroscopic nature can help drive the equilibrium towards the product by sequestering the water byproduct.

-

Friedel-Crafts Reactions: Like triflic acid, DFMSA is an effective catalyst for Friedel-Crafts alkylations and acylations.[7] It activates the acylating or alkylating agent, facilitating electrophilic aromatic substitution. The non-interfering nature of its conjugate base is a significant advantage over other acids like sulfuric acid, which can cause sulfonation of the aromatic ring.

-

Cationic Polymerization: The acid can initiate the polymerization of alkenes and other monomers by generating a stable propagating carbocation.

-

Pharmaceutical and Agrochemical Synthesis: DFMSA serves as a catalyst to accelerate critical steps in the production of complex molecules, including active pharmaceutical ingredients and agrochemicals.[1]

Caption: Catalytic cycle of a Friedel-Crafts acylation using DFMSA.

Representative Experimental Protocol: Fischer Esterification

The following protocol describes a general procedure for the synthesis of an ester using DFMSA as a catalyst. Note: This is a representative method and should be adapted and optimized for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (1.2-2.0 eq).

-

Solvent Addition: Add a suitable solvent (e.g., toluene or dichloroethane) to dissolve the reagents. The solvent can also aid in the azeotropic removal of water.

-

Catalyst Addition: Carefully add this compound (0.5-5 mol%) to the reaction mixture. The addition is exothermic and should be done slowly.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure ester.

Safety, Handling, and Storage

This compound is a highly reactive and corrosive compound that must be handled with appropriate safety precautions.[1]

-

Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling. Work should be conducted in a well-ventilated fume hood.

-

Handling: Due to its hygroscopic nature, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture, which can affect its reactivity.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents. Containers should be tightly sealed.

Conclusion

This compound is a powerful and versatile strong acid catalyst with significant potential in organic synthesis. Its properties, derived from the presence of the difluoromethyl group, make it a valuable alternative to both traditional mineral acids and superacids like triflic acid. For researchers and drug development professionals, DFMSA offers a potent tool for facilitating a wide array of chemical transformations, from esterifications to complex carbon-carbon bond-forming reactions. Understanding its chemical behavior, applications, and handling requirements is essential for leveraging its full potential in the laboratory and beyond.

References

- Cas 40856-07-3,this compound - LookChem. (URL: )

- (PDF)

- TRIFLIC ACID -

- Fluorosulfuric acid - Wikipedia. (URL: )

- TRIFLIC ACID | NPCS Inform

- This compound | 40856-07-3 - ChemicalBook. (URL: )

- This compound 40856-07-3 wiki - Guidechem. (URL: )

- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl

- Trifluoromethanesulfonic Acid: Properties, Synthesis, Applic

- Triflic acid - Simple English Wikipedia, the free encyclopedia. (URL: )

- Triflic acid - Wikipedia. (URL: )

- 1,1-Difluoromethanesulfonic acid - CAS Common Chemistry. (URL: )

- 1,1-Difluoromethanesulfonic acid | CH2F2O3S | CID 94510 - PubChem. (URL: )

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 40856-07-3 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,1-Difluoromethanesulfonic acid | CH2F2O3S | CID 94510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Triflic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Difluoromethanesulfonic Acid & Derivatives: The Strategic Toolkit for Lipophilic Hydrogen Bond Donors

This is an in-depth technical guide on Difluoromethanesulfonic Acid (DFMSA) and its critical derivatives, designed for researchers in medicinal chemistry and process development.

Executive Summary

In the hierarchy of fluorinated reagents, Difluoromethanesulfonic acid (

While TfOH is the industry standard for superacid catalysis, it lacks a critical structural feature relevant to modern drug design: the acidic C-H bond . The difluoromethyl group (